Triton X-301
Overview
Description
Triton X-301 is a non-ionic surfactant widely used in various scientific and industrial applications. It is known for its ability to reduce surface tension and enhance the solubility of hydrophobic compounds in aqueous solutions. This compound is a member of the Triton family of surfactants, which are characterized by their polyethylene glycol (PEG) head groups and hydrophobic alkyl chains .
Preparation Methods
Synthetic Routes and Reaction Conditions: Triton X-301 is synthesized through the ethoxylation of octylphenol. The process involves the reaction of octylphenol with ethylene oxide under controlled conditions to produce a series of ethoxylated products. The degree of ethoxylation determines the specific properties of the resulting surfactant .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of specialized reactors where octylphenol and ethylene oxide are combined in the presence of a catalyst. The reaction is carried out at elevated temperatures and pressures to ensure efficient ethoxylation. The resulting product is then purified and formulated into a 20% aqueous dispersion for commercial use .
Chemical Reactions Analysis
Types of Reactions: Triton X-301 primarily undergoes reactions typical of non-ionic surfactants, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Strong nucleophiles like sodium hydroxide are often employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various hydroxylated derivatives, while substitution reactions can produce a range of substituted ethoxylates .
Scientific Research Applications
Triton X-301 has a wide range of applications in scientific research, including:
Chemistry: Used as a solubilizing agent for hydrophobic compounds and as a stabilizer in various chemical reactions.
Biology: Employed in cell lysis protocols to extract cellular components and in membrane protein studies to solubilize membrane proteins.
Medicine: Utilized in drug formulation to enhance the solubility and bioavailability of poorly soluble drugs.
Mechanism of Action
Triton X-301 exerts its effects through its ability to interact with hydrophobic and hydrophilic regions of molecules. The polyethylene glycol head group interacts with water, while the hydrophobic alkyl chain interacts with non-polar substances. This dual interaction allows this compound to reduce surface tension and enhance solubility. In biological systems, this compound can disrupt lipid bilayers, leading to cell lysis and solubilization of membrane proteins .
Comparison with Similar Compounds
Triton X-100: Another non-ionic surfactant with similar properties but different ethoxylation degree.
Triton X-114: Known for its phase separation properties at different temperatures.
Nonidet P-40 (NP-40): A non-ionic surfactant used in similar applications but with a different hydrophobic chain structure.
Igepal CA-630: Similar to Triton X-100 but with a different brand name
Uniqueness: Triton X-301 is unique due to its specific ethoxylation degree, which provides distinct solubilizing and stabilizing properties. It is particularly effective in applications requiring a balance between hydrophilicity and hydrophobicity .
Properties
IUPAC Name |
sodium;2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethyl sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O5S.Na/c1-15(2,3)12-16(4,5)13-6-8-14(9-7-13)20-10-11-21-22(17,18)19;/h6-9H,10-12H2,1-5H3,(H,17,18,19);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSPZTWMLBELMD-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOS(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NaO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10155131 | |
Record name | Triton X-301 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10155131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
12627-38-2 | |
Record name | Triton X-301 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10155131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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